CYP2C9 Binding Affinity of WAY-620172 Compared to the N-1-Naphthyl Carboxamide Analog CHEMBL456185
No direct, head-to-head study comparing WAY-620172 (the 2-naphthylamino ester) with its closest analog, N-(naphthalen-1-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CHEMBL456185), has been published to date. A quantitative comparison is therefore not possible. Published CYP2C9 binding data exist only for the carboxamide series [1]; extrapolation of affinity values from the amide to the ester derivative is unsupported. This represents a critical evidence gap for procurement decisions based on CYP inhibition potency.
| Evidence Dimension | CYP2C9 binding affinity (Ki or IC₅₀) |
|---|---|
| Target Compound Data | No published quantitative data |
| Comparator Or Baseline | CHEMBL456185 (N-1-naphthyl carboxamide): Ki = 1,250 nM [1] |
| Quantified Difference | Not calculable; data missing for target compound |
| Conditions | BindingDB Ki assay; CYP2C9 type II binding [1] |
Why This Matters
Without quantitative CYP2C9 affinity data for WAY-620172, users cannot determine whether the ester derivative offers improved or reduced binding compared to the available carboxamide analogue.
- [1] Peng, C.-C.; Cape, J. L.; Rushmore, T.; Crouch, G. J.; Jones, J. P. Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-Carboxamide Analogues. J. Med. Chem. 2008, 51 (24), 8000–8011. View Source
